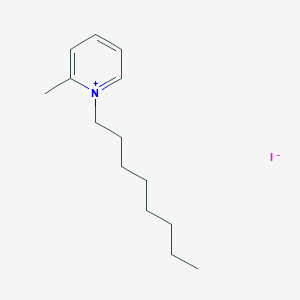
2-Methyl-1-octylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-octylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C14H24IN. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 2-position and an octyl group at the nitrogen atom, forming a positively charged pyridinium ion paired with an iodide anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-octylpyridin-1-ium iodide typically involves the alkylation of 2-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with transition metals, which can alter its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. Reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Complex Formation: Transition metal salts like palladium chloride or platinum chloride are used in the presence of coordinating solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-Methyl-1-octylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the pyridinium ion.
Complex Formation: Metal-pyridinium complexes with varying stoichiometries.
Scientific Research Applications
2-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-octylpyridin-1-ium iodide involves its ability to interact with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, it can form complexes with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for activating hydroxy groups.
1,2,5-Trimethylpyrazin-1-ium iodide:
Uniqueness
2-Methyl-1-octylpyridin-1-ium iodide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring phase-transfer catalysis and membrane interactions. Its ability to form stable complexes with a variety of compounds further enhances its versatility .
Properties
CAS No. |
13515-66-7 |
|---|---|
Molecular Formula |
C14H24IN |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
2-methyl-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KMVOOKOZLJDARA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















